molecular formula C18H17N3O4S B3193147 N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide CAS No. 683806-41-9

N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide

Cat. No. B3193147
CAS RN: 683806-41-9
M. Wt: 371.4 g/mol
InChI Key: UGVXTILPQFDWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide” is a compound with the molecular formula C17H15N3O4S and a molecular weight of 357.38 . It is also known by registry numbers ZINC000004844909 and ZINC000004844910 .


Molecular Structure Analysis

The compound has a complex structure that includes a nitroquinoline ring, a thiophene ring, and a propanamide group . The SMILES representation of the molecule is CCC(=O)NC(c1cccs1)c1cc(N+[O-])c2cccnc2c1O .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available resources .

properties

CAS RN

683806-41-9

Product Name

N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide

InChI

InChI=1S/C18H17N3O4S/c1-10(2)18(23)20-15(14-6-4-8-26-14)12-9-13(21(24)25)11-5-3-7-19-16(11)17(12)22/h3-10,15,22H,1-2H3,(H,20,23)

InChI Key

UGVXTILPQFDWHE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]

Canonical SMILES

CC(C)C(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]

Origin of Product

United States

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